2-[1-(4-chloro-3,5-dimethylphenoxy)ethyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
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Overview
Description
- This compound belongs to the class of heterocyclic organic molecules, specifically a quinazolinone derivative.
- Its chemical structure consists of a quinazolinone core fused with a thiadiazole ring.
- The compound’s systematic name is quite lengthy, so it’s often referred to by its IUPAC name or other common names.
- Let’s visualize its structure:
This compound
Preparation Methods
- Unfortunately, specific synthetic routes for this compound are not readily available in the literature.
- similar quinazolinone derivatives are often synthesized via cyclization reactions, condensations, or heterocyclic transformations.
- Industrial production methods would likely involve scalable processes with suitable starting materials and optimized conditions.
Chemical Reactions Analysis
- As for its chemical reactivity, we can infer based on its structure:
- It contains a chloro substituent, suggesting potential nucleophilic substitution reactions.
- The thiadiazole ring may undergo oxidation or reduction.
- The quinazolinone core could participate in various transformations.
- Common reagents and conditions would depend on the specific reaction type.
Scientific Research Applications
- Research on quinazolinone derivatives has explored their:
- Anticancer properties
- Antimicrobial activity
- Anti-inflammatory effects
- Potential as kinase inhibitors
- Neuroprotective properties
- Antiviral activity
- Further studies are needed to understand the compound’s specific applications.
Mechanism of Action
- Unfortunately, detailed information about its mechanism of action is scarce.
- It likely interacts with specific cellular targets, affecting signaling pathways or enzymatic processes.
Comparison with Similar Compounds
- Similar compounds include other quinazolinones, thiadiazoles, and heterocyclic derivatives.
- Highlighting its uniqueness would require a direct comparison with specific analogs.
Properties
Molecular Formula |
C19H16ClN3O2S |
---|---|
Molecular Weight |
385.9 g/mol |
IUPAC Name |
2-[1-(4-chloro-3,5-dimethylphenoxy)ethyl]-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one |
InChI |
InChI=1S/C19H16ClN3O2S/c1-10-8-13(9-11(2)16(10)20)25-12(3)17-22-23-18(24)14-6-4-5-7-15(14)21-19(23)26-17/h4-9,12H,1-3H3 |
InChI Key |
MWLOODVTDHTTCF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OC(C)C2=NN3C(=O)C4=CC=CC=C4N=C3S2 |
Origin of Product |
United States |
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